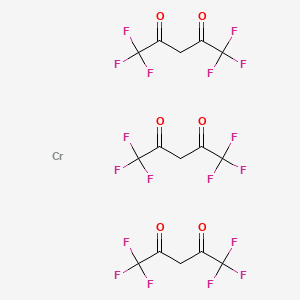![molecular formula C32H50FeP2 B12432928 2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene; Josiphos SL-J002-1; [(R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine](/img/structure/B12432928.png)
2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene; Josiphos SL-J002-1; [(R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene, also known as Josiphos SL-J002-1 or [®-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine, is a chiral phosphine ligand. This compound is widely used in asymmetric catalysis, particularly in transition metal-catalyzed reactions. The presence of both ferrocene and phosphine groups in its structure makes it a versatile ligand with unique electronic and steric properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene typically involves the following steps:
Preparation of Ferrocene Derivative: The starting material, ferrocene, is first functionalized to introduce the necessary substituents. This can involve lithiation followed by electrophilic substitution to introduce the phosphine groups.
Phosphine Introduction: The di-tert-butylphosphino and diphenylphosphino groups are introduced through reactions with appropriate phosphine reagents under controlled conditions.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired enantiomer, [®-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Scale-Up of Laboratory Procedures: The laboratory-scale synthesis is scaled up with optimizations to ensure higher yields and purity.
Continuous Flow Chemistry: Continuous flow reactors may be employed to enhance reaction efficiency and control.
Purification: Advanced purification techniques such as chromatography and crystallization are used to achieve the desired enantiomeric purity.
化学反应分析
Types of Reactions
2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion under suitable conditions.
Substitution: The phosphine groups can participate in substitution reactions, particularly in coordination with transition metals.
Common Reagents and Conditions
Oxidation: Reagents such as ferric chloride (FeCl3) or ceric ammonium nitrate (CAN) can be used for oxidation.
Substitution: Transition metal complexes, such as palladium or rhodium catalysts, are commonly used in substitution reactions involving this ligand.
Major Products
Oxidation: The major product of oxidation is the ferrocenium ion.
Substitution: The major products depend on the specific substitution reaction but typically involve the formation of metal-ligand complexes.
科学研究应用
2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene has a wide range of scientific research applications:
Chemistry: It is extensively used in asymmetric catalysis, particularly in hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound’s chiral properties make it useful in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene involves:
Coordination with Transition Metals: The phosphine groups coordinate with transition metals, forming stable metal-ligand complexes.
Chiral Induction: The chiral environment provided by the ligand induces asymmetry in the catalytic reactions, leading to the formation of chiral products.
Electronic Effects: The electronic properties of the ferrocene and phosphine groups influence the reactivity and selectivity of the catalytic processes.
相似化合物的比较
Similar Compounds
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another widely used chiral phosphine ligand in asymmetric catalysis.
DIPAMP (1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene): Known for its use in asymmetric hydrogenation reactions.
SEGPHOS (5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole): Used in various asymmetric catalytic processes.
Uniqueness
2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene is unique due to:
Ferrocene Core: The presence of the ferrocene moiety provides unique electronic properties.
Steric Effects: The bulky di-tert-butylphosphino group offers steric hindrance, influencing the selectivity of reactions.
Chiral Environment: The compound’s chiral nature makes it highly effective in asymmetric catalysis.
属性
分子式 |
C32H50FeP2 |
|---|---|
分子量 |
552.5 g/mol |
IUPAC 名称 |
cyclopentane;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron |
InChI |
InChI=1S/C27H40P2.C5H10.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-5H2;/t21-,24?,25?;;/m1../s1 |
InChI 键 |
KEERMMZARKKVBY-XOBZDMSASA-N |
手性 SMILES |
C[C@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
规范 SMILES |
CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12432851.png)
![2-[(2-Nitroethenyl)amino]benzoic acid](/img/structure/B12432860.png)
![[6-Hydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-5-methylheptadeca-1,7,9,11-tetraen-4-yl] hydrogen sulfate](/img/structure/B12432861.png)
![(1S)-11-ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one](/img/structure/B12432869.png)
![(1R,6R)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one](/img/structure/B12432873.png)
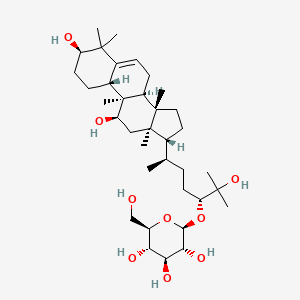
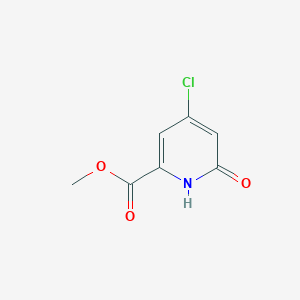
![N-[[2,6-difluoro-4-[3-(1H-1,2,4-triazol-5-yl)phenyl]phenyl]methyl]-2,3-dihydro-1H-inden-2-amine;phosphoric acid](/img/structure/B12432880.png)
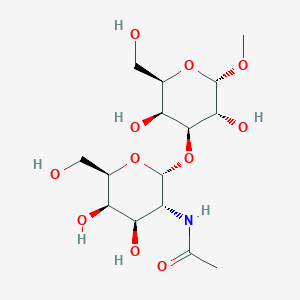
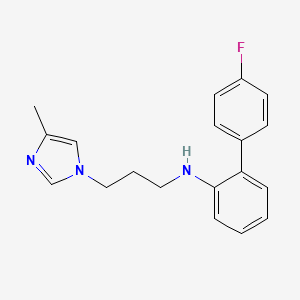
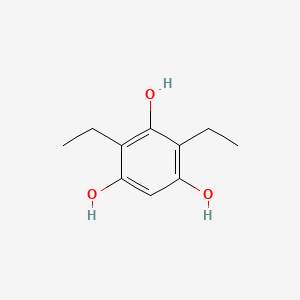
![(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5R,6S)-3,5-dihydroxy-2-[[(1R,2R,4R,5S,8S,10R,13R,14S,17R,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432916.png)
